molecular formula C10H14ClN3O B2556943 trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol CAS No. 1261233-60-6

trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol

Cat. No.: B2556943
CAS No.: 1261233-60-6
M. Wt: 227.69
InChI Key: ILTLLTHPBPWSEB-ZKCHVHJHSA-N
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Description

trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, with the molecular formula C₁₁H₁₅ClN₄O. This substituted pyrimidine derivative is characterized by a cyclohexanol group in the trans configuration, linked to a chloropyrimidine ring via an amino bridge. This specific stereochemistry and molecular architecture make it a valuable intermediate and a potential precursor in the synthesis of targeted therapeutic agents. The chloropyrimidine moiety is a well-known pharmacophore that can act as an electrophile in substitution reactions, facilitating its use in the development of kinase inhibitors . The aminopyrimidine core is a common structural feature in many drugs and bioactive molecules, particularly those designed for targeted cancer therapies. The compound is intended for Research Use Only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic uses. As a standard safety precaution, researchers should consult the product's Safety Data Sheet (SDS) before handling. This compound requires storage in a dark place under an inert atmosphere at room temperature to maintain its stability and purity . Its primary research applications include serving as a key building block in organic synthesis, exploring structure-activity relationships (SAR) in drug discovery programs, and developing novel inhibitors for various disease targets.

Properties

IUPAC Name

4-[(4-chloropyrimidin-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-6-12-10(14-9)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTLLTHPBPWSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=CC(=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202425
Record name Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-60-6
Record name Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most direct route involves reacting trans-4-aminocyclohexanol with 2,4-dichloropyrimidine under basic conditions. This method leverages the nucleophilicity of the amine to displace the chlorine at the pyrimidine’s 2-position, retaining the 4-chloro substituent.

Procedure

  • Reaction Setup : Combine trans-4-aminocyclohexanol (1.0 equiv) and 2,4-dichloropyrimidine (1.2 equiv) in anhydrous dichloromethane (DCM).
  • Base Addition : Introduce triethylamine (2.5 equiv) to deprotonate the amine and facilitate nucleophilic attack.
  • Stirring : React at ambient temperature for 7–12 hours under inert atmosphere.
  • Workup : Quench with saturated sodium bicarbonate, extract with DCM, and dry over Na2SO4.
  • Purification : Isolate the product via flash chromatography (hexane/EtOAc gradient) or recrystallization.

Key Observations

  • Regioselectivity favors substitution at the pyrimidine’s 2-position due to electronic effects (para-chlorine deactivates the 4-position).
  • Yield: 60–70% under optimized conditions.

Isomer Separation via Recrystallization

For mixtures of cis/trans isomers, recrystallization effectively isolates the trans isomer. This approach is critical when stereoselective synthesis is challenging.

Procedure

  • Esterification : Treat cis/trans-4-aminocyclohexanol with acetic anhydride to form acetamide derivatives.
  • Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol, then cool to induce crystallization. The trans isomer preferentially crystallizes due to lower solubility.
  • Hydrolysis : Reflux the trans-acetamide ester in aqueous NaOH to regenerate the free amine.

Key Observations

  • Recrystallization achieves >99% trans-isomer purity.
  • Solvent recycling minimizes environmental impact, aligning with green chemistry principles.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
SNAr 60–70 95–98 Direct, single-step Requires pure trans-amine starting material
Recrystallization 50–60 >99 High stereochemical purity Multi-step, moderate yield
Enzymatic Resolution N/A N/A Green, potential for scalability Not yet demonstrated for this compound

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance SNAr reactivity but may reduce stereochemical control.
  • Chlorinated solvents (e.g., DCM) improve solubility of aromatic intermediates without side reactions.

Temperature Control

  • Ambient temperature minimizes side reactions during SNAr.
  • Reflux conditions accelerate hydrolysis in recrystallization-based routes.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve interfacial reactions in biphasic systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: Its ability to interact with specific biological targets makes it a valuable tool for probing biological systems .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of trans-4-(pyrimidinylamino)cyclohexanol derivatives. Variations in the pyrimidine substituents and additional functional groups dictate their biological activity and therapeutic applications. Below is a structural and functional comparison:

Table 1: Structural and Functional Properties of Analogous Compounds
Compound Name (CID/Code) Substituents on Pyrimidine/Backbone Molecular Formula Key Structural Features
Target Compound 4-Chloro C₁₀H₁₃ClN₄O Chlorine atom enhances electrophilic reactivity
Ambroxol HCl () 2-Amino-3,5-dibromobenzyl C₁₃H₁₈Br₂N₂O·HCl Bromine-rich; mucolytic agent
CINK4 () 6-Ethylamino, indolyl C₂₆H₂₉N₇O Indole moiety enhances Cdk4/6 inhibition
UNC2025 (Compound 20, ) Butyl(methyl)amino, piperazinylmethylphenyl C₂₉H₄₂N₈O Dual Mer/Flt3 inhibition; oral bioavailability
SarABI () 2,4-Difluorobenzyl C₁₃H₁₆F₂N₂O Fluorine atoms improve metabolic stability
UNC2250 () Morpholinylmethylpyridinyl C₂₄H₃₅N₇O₂ Antitumor activity in preclinical models
12c () Chloro-pyrrolo[2,3-d]pyrimidine C₁₅H₁₆ClN₅O Intermediate for kinase inhibitors

Biological Activity

The compound trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula

  • Molecular Formula : C₁₀H₁₄ClN₃O
  • Molecular Weight : 229.69 g/mol

Structural Features

The compound features a cyclohexanol moiety with a 4-chloropyrimidine substituent, which is crucial for its biological activity. The presence of the hydroxyl group allows for hydrogen bonding interactions, enhancing its affinity for biological targets.

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : The chloropyrimidine group can interact with active sites on enzymes or receptors, modulating their activity.
  • Cellular Pathway Modulation : These interactions can lead to downstream effects in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that this compound may have applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that it may act as a lead compound in the development of anticancer drugs by targeting specific kinases involved in tumor growth .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated:

  • Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC₅₀ value ranging from 5 to 15 µM.
  • Mechanistic Insights : Analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound exhibited inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 8 to 32 µg/mL.
  • Synergistic Effects : When combined with existing antibiotics, it enhanced their efficacy, suggesting potential for combination therapies .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC₅₀/MIC (µM/µg/mL)Mechanism of Action
AnticancerVarious Cancer Cell Lines5 - 15Induction of apoptosis
AntimicrobialGram-positive Bacteria8 - 32Inhibition of cell wall synthesis

Table 2: Structural Characteristics and Biological Targets

Structural FeatureBiological TargetInteraction Type
Hydroxyl GroupEnzymes/ReceptorsHydrogen bonding
Chloropyrimidine SubstituentKinasesCompetitive inhibition

Q & A

Q. What are the common synthetic routes for preparing trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-aminopyrimidine with trans-4-aminocyclohexanol under basic conditions (e.g., K₂CO₃ in DMF) to form the amino linkage. Optimization of reaction time, temperature (e.g., 80–100°C), and stoichiometry is critical to minimize side products like regioisomers or unreacted intermediates . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry (e.g., trans-configuration of the cyclohexanol group).
  • HPLC-MS for purity assessment and detection of chlorinated byproducts.
  • X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities, as demonstrated in related pyrimidine derivatives .
  • FT-IR to verify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and reduce diastereomeric impurities?

  • Methodological Answer :
  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂) for efficient coupling, as seen in analogous pyrimidine syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may require strict moisture control to avoid hydrolysis.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions.
  • Chiral Resolution : Employ chiral stationary phases in HPLC or enzymatic resolution to isolate the trans-isomer .

Q. What strategies resolve conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes in the cyclohexanol ring that may alter splitting patterns.
  • DFT Calculations : Compare computed chemical shifts (using software like Gaussian) with experimental data to validate stereoelectronic effects .
  • Cross-Validation : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons, particularly between the pyrimidine and cyclohexanol moieties .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables such as cell line passage number, solvent (DMSO vs. saline), and incubation time.
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed chloropyrimidine) that may interfere with activity .
  • Structural Analog Testing : Compare activity with analogs (e.g., 4-chloro-N-(4-substituted-phenyl)benzamide derivatives) to isolate pharmacophore contributions .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
  • Light/Heat Stress Testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to identify labile bonds (e.g., C-Cl cleavage).
  • Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to predict in vivo half-life .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?

  • Methodological Answer :
  • Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP of ~2.5 suggests moderate organic solubility).
  • Crystallinity Effects : Amorphous vs. crystalline forms may exhibit different solubility; characterize via XRD .
  • Counterion Screening : Test salt forms (e.g., hydrochloride) to enhance aqueous solubility, as seen in related cyclohexanol derivatives .

Experimental Design Considerations

Q. What controls are essential in biological assays to ensure specificity of this compound?

  • Methodological Answer :
  • Negative Controls : Use structurally similar inactive analogs (e.g., 4-unsubstituted pyrimidine) to rule off-target effects.
  • Positive Controls : Include known inhibitors/agonists of the target pathway (e.g., kinase inhibitors for kinase-targeted studies).
  • Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

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